2-Chloro-5-methyl-1,3,4-thiadiazole

Descripción general

Descripción

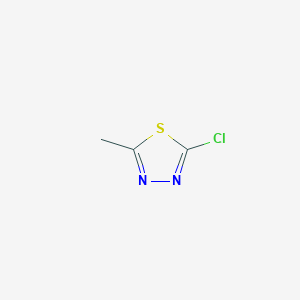

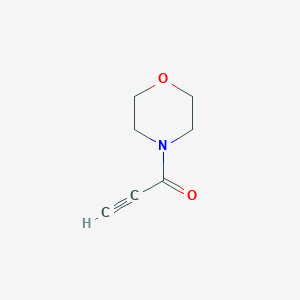

2-Chloro-5-methyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 53645-94-6. It has a molecular weight of 134.59 . The IUPAC name for this compound is 2-chloro-5-methyl-1,3,4-thiadiazole .

Molecular Structure Analysis

The molecular formula of 2-Chloro-5-methyl-1,3,4-thiadiazole is C3H3ClN2S . The SMILES string representation is CC1=NN=C(S1)Cl .Physical And Chemical Properties Analysis

2-Chloro-5-methyl-1,3,4-thiadiazole has a density of 1.4±0.1 g/cm3, a boiling point of 221.5±23.0 °C at 760 mmHg, and a flash point of 87.7±22.6 °C . Its molar refractivity is 30.5±0.3 cm3, and it has a polar surface area of 54 Å2 .Aplicaciones Científicas De Investigación

Anticancer Activity

“2-Chloro-5-methyl-1,3,4-thiadiazole” derivatives have been studied for their potential as anticancer agents. These compounds can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells. The cytotoxic properties of thiadiazole derivatives make them candidates for designing new antitumor agents .

Antibacterial Activity

Research has shown that 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity. They have been tested against various bacterial strains and found to inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus hominis. This makes them valuable in the development of new antibacterial drugs .

Antimicrobial Properties

The thiadiazole scaffold is known for its antimicrobial properties. Drugs with this scaffold, like sulfamethoxazole and acetazolamide, have diverse biological actions. The presence of the thiadiazole moiety in these compounds contributes to their effectiveness against microbial infections .

Environmental Monitoring

“2-Chloro-5-methyl-1,3,4-thiadiazole” has been used as a molecular probe for the selective recognition of chromium compounds in environmental samples. This application is crucial for monitoring pollution and ensuring environmental safety .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives are also known for their anti-inflammatory and analgesic effects. They can be used to develop new medications that relieve pain and reduce inflammation, which is beneficial for treating various chronic conditions .

Antifungal and Antituberculosis Activity

These compounds have shown promise in treating fungal infections and tuberculosis. Their ability to inhibit the growth of fungi and mycobacteria makes them potential candidates for new antifungal and antituberculosis therapies .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s known that thiadiazole derivatives, which include 2-chloro-5-methyl-1,3,4-thiadiazole, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . Moreover, the methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .

Biochemical Pathways

It’s known that thiazole derivatives, including 2-chloro-5-methyl-1,3,4-thiadiazole, can interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight is 134587 Da , which is within the range generally favorable for good bioavailability.

Result of Action

It’s known that thiadiazole derivatives can exhibit a wide range of biological activities, including cytotoxic effects .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

Propiedades

IUPAC Name |

2-chloro-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLGMBJDQYRJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513903 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-1,3,4-thiadiazole | |

CAS RN |

53645-94-6 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B1355007.png)

![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)